molecular weight and formula of 3-amino-1-benzylazepan-2-one
molecular weight and formula of 3-amino-1-benzylazepan-2-one
An In-Depth Technical Guide to 3-Amino-1-benzylazepan-2-one (C₁₃H₁₈N₂O)
Introduction
3-Amino-1-benzylazepan-2-one is a substituted derivative of ε-caprolactam, belonging to the class of azepanone compounds. Its structure, featuring a seven-membered lactam ring, a chiral center at the C3 position bearing an amino group, and an N-benzyl substituent, makes it a molecule of significant interest in medicinal chemistry and drug development. The inherent functionalities of this scaffold—a cyclic amide, a primary amine, and a lipophilic benzyl group—provide a versatile platform for creating analogues with diverse pharmacological activities.
This technical guide provides a comprehensive overview of 3-amino-1-benzylazepan-2-one, intended for researchers, medicinal chemists, and drug development professionals. It covers the molecule's fundamental chemical properties, a detailed, mechanistically-grounded synthetic protocol, expected analytical characterization data, and its potential applications in pharmacology, with a specific focus on its documented utility as a bradykinin B1 receptor antagonist.[1]
Chemical Identity and Physicochemical Properties
The unique arrangement of functional groups in 3-amino-1-benzylazepan-2-one dictates its chemical behavior and potential for biological interactions. The core structure is built upon an azepan-2-one ring, a seven-membered lactam that provides a rigid, conformationally-defined backbone. The primary amino group at the C3 position serves as a key site for hydrogen bonding and further derivatization, while the N-benzyl group enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in biological targets.
Table 1: Core Identifiers and Properties of 3-Amino-1-benzylazepan-2-one
| Property | Value | Source |
| IUPAC Name | 3-amino-1-benzylazepan-2-one | Internal Calculation |
| Molecular Formula | C₁₃H₁₈N₂O | Internal Calculation based on[1] |
| Molecular Weight | 218.30 g/mol | Internal Calculation based on[1] |
| Canonical SMILES | O=C1C(N)CCCCN1CC1=CC=CC=C1 | [1] |
| CAS Number | Not explicitly found; related structures exist. | |
| Key Structural Features | Chiral center at C3, lactam ring, primary amine, N-benzyl group |
Synthesis and Mechanistic Rationale
The overarching strategy involves three key stages:
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N-Benzylation of ε-Caprolactam: Protection and activation of the lactam nitrogen with the benzyl group.
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α-Halogenation: Introduction of a leaving group (e.g., bromine) at the C3 position adjacent to the carbonyl.
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Nucleophilic Substitution: Displacement of the halide with an amino group.
This approach is advantageous as it utilizes readily available starting materials and employs reactions known for their reliability and scalability.
Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of 3-amino-1-benzylazepan-2-one.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Benzylazepan-2-one
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Rationale: This step introduces the benzyl group onto the lactam nitrogen. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the N-H of the caprolactam, forming a sodium salt. This highly nucleophilic anion then readily displaces the bromide from benzyl bromide in a classic Sₙ2 reaction.
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Procedure:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂), add dry tetrahydrofuran (THF).
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0°C (ice bath).
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A solution of ε-caprolactam (1.0 equivalent) in dry THF is added dropwise to the suspension. The mixture is stirred for 1 hour at 0°C, allowing for complete deprotonation (cessation of H₂ gas evolution).
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Benzyl bromide (1.1 equivalents) is added dropwise at 0°C.
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The reaction mixture is allowed to warm to room temperature and stirred overnight.
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Self-Validation: Progress is monitored by Thin Layer Chromatography (TLC) until the starting caprolactam is consumed.
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The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-benzylazepan-2-one.
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Step 2: Synthesis of 1-Benzyl-3-bromoazepan-2-one
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Rationale: To introduce the amino group at C3, a leaving group must first be installed. This is achieved via enolate chemistry. Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for generating the kinetic enolate at the less-substituted α-carbon (C3). The resulting enolate is then trapped with an electrophilic bromine source.
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Procedure:
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In a flame-dried flask under argon, prepare a solution of 1-benzylazepan-2-one (1.0 equivalent) in dry THF.
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Cool the solution to -78°C (dry ice/acetone bath).
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Add freshly prepared or commercial LDA (1.2 equivalents) dropwise, and stir for 1-2 hours at -78°C to ensure complete enolate formation.
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A solution of triphenylphosphine dibromide (PPh₃Br₂) or another suitable bromine source (e.g., N-Bromosuccinimide) in THF is added slowly.
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The reaction is stirred at -78°C for several hours.
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Self-Validation: Quench a small aliquot with water and extract into ethyl acetate to check for product formation via TLC or LC-MS.
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Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.
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The product is extracted, dried, and purified by column chromatography as described in the previous step.
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Step 3: Synthesis of 3-Amino-1-benzylazepan-2-one
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Rationale: The final step involves a nucleophilic substitution where ammonia displaces the bromide at the C3 position. This reaction is typically performed under pressure or at elevated temperatures to facilitate the displacement.
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Procedure:
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Dissolve 1-benzyl-3-bromoazepan-2-one (1.0 equivalent) in a suitable solvent such as methanol.
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Place the solution in a sealed pressure vessel or a thick-walled, sealed tube.
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Add a concentrated solution of ammonia in methanol or aqueous ammonia (a large excess, >10 equivalents).
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Heat the sealed vessel at a temperature between 60-100°C for 12-24 hours.
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Self-Validation: Reaction progress can be monitored by LC-MS by analyzing small, carefully vented aliquots.
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After cooling to room temperature, the solvent and excess ammonia are removed under reduced pressure.
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The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water. An acid-base extraction may be employed to purify the amine from neutral impurities.
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The final product can be purified by column chromatography or crystallization to yield 3-amino-1-benzylazepan-2-one.
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Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized molecule is paramount. The following data represent the expected spectroscopic signatures for 3-amino-1-benzylazepan-2-one based on its chemical structure.
Table 2: Expected Analytical Data for 3-Amino-1-benzylazepan-2-one
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.4 (m, 5H, Ar-H), δ ~4.6 (s, 2H, N-CH₂-Ph), δ ~3.5-3.7 (m, 1H, CH-NH₂), δ ~3.2-3.4 (m, 2H, ring CH₂ adjacent to N), δ ~1.5-2.0 (m, 8H, remaining ring CH₂ and NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~175 (C=O), δ ~137 (Ar-C, quat.), δ ~128-129 (Ar-CH), δ ~55 (CH-NH₂), δ ~50 (N-CH₂-Ph), δ ~25-45 (aliphatic ring carbons) |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z = 219.15 |
| Infrared (IR) Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch, amine), ~1640 cm⁻¹ (C=O stretch, lactam), ~3030 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch) |
Applications in Drug Discovery and Development
The 3-amino-lactam scaffold is a privileged structure in medicinal chemistry. The specific compound, 3-amino-1-benzylazepan-2-one, has been identified as a potentially useful agent for antagonizing the bradykinin B1 receptor.[1]
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Bradykinin B1 Receptor Antagonism: The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated under conditions of inflammation, tissue injury, and chronic pain. Antagonists of this receptor are therefore investigated as potential therapeutics for treating inflammatory pain and other chronic inflammatory conditions. The identification of 3-amino-1-benzylazepan-2-one in this context suggests its value as a lead compound or intermediate for developing novel anti-inflammatory and analgesic drugs.[1]
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Broader Therapeutic Potential: The structural motif present in this molecule is found in compounds targeting a range of diseases. For instance, libraries of related small molecules, such as 3-amino-1,2,4-triazine derivatives, have been developed as potent and selective inhibitors of pyruvate dehydrogenase kinases (PDKs).[2][3][4] These kinases are implicated in cancer metabolism, and their inhibition is a promising strategy for treating aggressive cancers like pancreatic ductal adenocarcinoma.[2][3][4] This highlights the potential of the 3-amino-azepanone core for generating diverse libraries of bioactive compounds for various therapeutic targets.
Safety and Handling
As a novel research chemical, 3-amino-1-benzylazepan-2-one should be handled with appropriate caution. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before handling.
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General Precautions:
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Work in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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In case of exposure, follow standard first-aid procedures and seek medical attention.
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References
- Alchem Pharmtech. (n.d.). (S)-3-Amino-1-benzyl-azepan-2-one.
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Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., ... & Diana, P. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]
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Carbone, D., De Franco, M., Pecoraro, C., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Retrieved February 22, 2026, from [Link]
-
De Franco, M., Carbone, D., Pecoraro, C., et al. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. MDPI. Retrieved February 22, 2026, from [Link]
- Gravel, M., et al. (2007). Novel compounds useful for bradykinin B1 receptor antagonism. (U.S. Patent No. US20070032475A1). Google Patents.
Sources
- 1. US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism - Google Patents [patents.google.com]
- 2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
